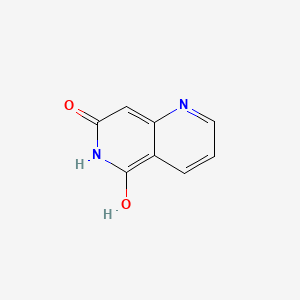

1,6-Naphthyridine-5,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6H-1,6-naphthyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMUIIWXUKYPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2N=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702987 | |

| Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201785-07-0 | |

| Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6 Naphthyridine 5,7 Diol and Advanced Derivatives

Classical Ring-Closing Approaches to the Naphthyridine Core

Traditional methods for constructing the bicyclic naphthyridine system often rely on condensation and cyclization reactions of substituted pyridines. These established reactions, while sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry.

Friedländer Condensation Strategies

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their aza-analogs, including naphthyridines. researchgate.netcambridge.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (α-methylene ketone). researchgate.net The synthesis of 1,6-naphthyridine (B1220473) derivatives can be achieved by utilizing an appropriately substituted aminopyridine as the starting material. ekb.eg For instance, the reaction of a 4-aminopyridine-3-carbaldehyde with a ketone under acidic or basic catalysis can lead to the formation of the 1,6-naphthyridine ring system. researchgate.net

A notable application involves the Friedländer condensation of 4-amino-2-chloroquinoline-3-carbaldehyde with various aromatic ketones, which has been used to produce novel aryl and diarylbenzo[h] nih.govacs.orgnaphthyridines in good yields. nih.gov This strategy highlights the versatility of the Friedländer reaction in accessing complex, fused naphthyridine structures. The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic system. researchgate.net

Skraup and Gould-Jacobs Reactions in Naphthyridine Synthesis

The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted for the preparation of naphthyridines. ekb.egacs.org This reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. acs.org For the synthesis of 1,6-naphthyridines, 4-aminopyridine (B3432731) serves as the key precursor. ekb.egacs.org However, the traditional Skraup reaction is often characterized by harsh conditions and can be violent. acs.org Refinements to the Skraup reaction have led to modest yields of 1,6-naphthyridine. One such modification involves the use of 4-aminopyridine-N-oxide as the starting material, which, after cyclization, is reduced to the final product. acs.org

The Gould-Jacobs reaction provides another route to naphthyridinone derivatives, which can be precursors to compounds like 1,6-Naphthyridine-5,7-diol. This reaction begins with the condensation of an aminopyridine with an ethoxymethylenemalonate ester, followed by thermal cyclization. nih.govwikipedia.orgmdpi.com The resulting 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can then undergo further transformations. ekb.egnih.gov While often applied to 1,5- and 1,8-naphthyridines, the principles of the Gould-Jacobs reaction can be extended to the synthesis of the 1,6-isomer by starting with a suitably substituted 4-aminopyridine. ekb.egnih.govmdpi.com

Niementowski and Combes Reactions for Naphthyridine Scaffolds

The Niementowski reaction, an extension of the Friedländer synthesis, involves the condensation of anthranilic acids (or their pyridine (B92270) analogs) with ketones or aldehydes to form γ-hydroxyquinolone derivatives. wikipedia.orgarabjchem.org For the synthesis of naphthyridines, an aminonicotinic acid would be the required starting material. The reaction of such a precursor with a carbonyl compound could, in principle, yield a dihydroxynaphthyridine derivative. ekb.eg

The Combes quinoline synthesis, which utilizes the reaction of anilines with β-diketones in the presence of a strong acid, can also be conceptually applied to aminopyridines to forge the naphthyridine core. ekb.egarabjchem.org For example, the reaction of 2,6-diaminopyridine (B39239) with 1,3-diketones in the presence of polyphosphoric acid has been used to synthesize 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. ekb.eg A similar strategy starting from a 3,4-diaminopyridine (B372788) could potentially lead to the 1,6-naphthyridine skeleton. However, the efficiency of these classical methods for naphthyridine synthesis can be limited due to the lower electron density of the pyridine ring compared to the benzene (B151609) ring in aniline, which can hinder the cyclization step. ekb.eg

Modern Catalytic and Multicomponent Synthesis of 1,6-Naphthyridine Derivatives

Contemporary synthetic chemistry has seen a shift towards more efficient and versatile methods, such as metal-catalyzed cross-coupling and multicomponent reactions. These approaches offer significant advantages in terms of scope, functional group tolerance, and reaction conditions for the synthesis of complex heterocyclic systems like 1,6-naphthyridines.

Metal-Catalyzed Cross-Coupling Reactions (Heck, Stille, Negishi, Buchwald)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including naphthyridines. nih.govmdpi.comnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. whiterose.ac.uklibretexts.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net An intramolecular Heck reaction has been successfully employed in the synthesis of 1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridines. researchgate.net

Stille, Negishi, and Suzuki-Miyaura Reactions: These reactions couple organohalides with organostannanes (Stille), organozinc reagents (Negishi), or organoboron compounds (Suzuki-Miyaura), respectively. nih.govresearchgate.net Cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with organomagnesium and organozinc reagents have been shown to be effective for the functionalization of the 1,6-naphthyridine scaffold. nih.govacs.org For example, 5-chloro-1,6-naphthyridine (B1589994) can be alkylated and arylated using this methodology. nih.govacs.org Furthermore, regioselective Suzuki-Miyaura cross-coupling reactions have been performed on 5,7-dichloro-1,6-naphthyridine, demonstrating that the first coupling occurs selectively at the 5-position. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, coupling aryl halides with amines. nih.govlibretexts.org This reaction is particularly useful for introducing amino substituents onto the naphthyridine ring system.

These cross-coupling strategies are invaluable for creating diverse libraries of substituted 1,6-naphthyridine derivatives for further investigation.

[4+2] Cycloaddition Reactions (Diels-Alder, Povarov)

[4+2] cycloaddition reactions, such as the Diels-Alder and Povarov reactions, offer a convergent and stereocontrolled approach to the synthesis of six-membered heterocyclic rings.

Diels-Alder Reaction: This reaction involves the combination of a conjugated diene with a dienophile. An intramolecular hetero-Diels-Alder reaction has been utilized for the synthesis of 5,6-dihydrodibenzo[b,h] nih.govacs.orgnaphthyridines. acs.org In this approach, an in situ generated electron-deficient heterodiene bearing a tethered alkyne undergoes cyclization to furnish the fused naphthyridine system. acs.org

Povarov Reaction: This is a formal aza-Diels-Alder reaction, typically involving the reaction of an imine with an electron-rich alkene to form tetrahydroquinoline derivatives. mdpi.comthieme-connect.com This reaction has been extended to the synthesis of fused naphthyridine systems. For instance, a Yb(OTf)3-mediated Povarov reaction of imines and N-alkyl-1,4-dihydropyridines has been reported for the synthesis of hexahydrobenzo[h] nih.govacs.orgnaphthyridines. beilstein-journals.org Similarly, a three-component reaction of isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines can afford functionalized isoquinolino[1,2-f] nih.govacs.orgnaphthyridines. beilstein-journals.orgbeilstein-journals.org These reactions often proceed with high diastereoselectivity. beilstein-journals.org

These modern cycloaddition methods provide efficient pathways to complex, polycyclic 1,6-naphthyridine derivatives from readily available starting materials.

One-Pot Multicomponent Reactions for 1,6-Naphthyridine Scaffolds

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures like the 1,6-naphthyridine framework. rkmmanr.orgpreprints.org These reactions combine three or more reactants in a single step, minimizing waste and simplifying purification processes. preprints.org

A notable example involves the use of [Et3NH][HSO4] as a catalyst for the solvent-free synthesis of highly functionalized acs.orgnih.gov-naphthyridines. This method provides excellent yields and short reaction times. rkmmanr.org The reaction of acetophenones, malononitrile, and secondary amines under these conditions demonstrates the versatility of this approach. rkmmanr.org

Another strategy employs the condensation of 1-benzylpiperidin-4-one, various aldehydes, and thioureas in the presence of a zeolite-nano Au catalyst to yield pyrimido-fused 1,6-naphthyridine derivatives. Furthermore, multicomponent reactions involving isatins, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-ones have been shown to produce complex spiro[indoline-3,4'-pyrano[3,2-c]pyridine] scaffolds, which are related to the naphthyridine core. mathnet.ru

The following table summarizes a selection of one-pot multicomponent reactions for the synthesis of 1,6-naphthyridine and related scaffolds:

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Acetophenones, Malononitrile, Secondary Amines | [Et3NH][HSO4], 80-90°C, Solvent-free | Functionalized acs.orgnih.gov-Naphthyridines | Excellent | rkmmanr.org |

| 1-Benzylpiperidin-4-one, Aldehydes, Thioureas | Zeolite-nano Au, Ethanol | Pyrimido-fused Derivatives | - | |

| Isatins, Malononitrile, 4-hydroxy-6-methylpyridin-2(1H)-ones | Sodium Acetate, Ethanol | Spiro[indoline-3,4'-pyrano[3,2-c]pyridines] | 80-98% | mathnet.ru |

| Aldehyde Hydrazones, Aromatic Aldehydes, Malononitrile | Dioxane, Piperidine, 150°C | Pyridazino[5,4,3-de] acs.orgnih.govnaphthyridines | 72-85% | mdpi.com |

These MCRs highlight the power of convergent synthesis in rapidly accessing a diverse range of 1,6-naphthyridine derivatives from simple starting materials.

Enantioselective and Stereoselective Synthesis of 5,6,7,8-Tetrahydro-1,6-Naphthyridine (B1252419) Scaffolds

The development of enantioselective and stereoselective methods is crucial for the synthesis of chiral 1,6-naphthyridine derivatives, which often exhibit specific biological activities. A significant advancement in this area is the asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. nih.govnih.govacs.orgacs.org

One key strategy involves a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. nih.govnih.govacs.org This step establishes the crucial stereocenter with high enantiomeric excess (>99.9% ee). The synthesis is notable for being free of chromatographic purification, making it scalable for industrial applications. nih.govnih.govacs.org

Heck-type Vinylation: An atom-economical protocol using ethylene (B1197577) gas to vinylate a chloropyridine precursor. nih.govacs.org

One-Pot Cyclization and Amination: An unprecedented formation of a dihydronaphthyridine directly from a 2-vinyl-3-acylpyridine mediated by ammonia. nih.govacs.org

Enantioselective Transfer Hydrogenation: The aforementioned Ru-catalyzed reduction to create the chiral center. nih.govacs.org

This approach represents the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound. nih.govnih.govacs.org

The following table outlines the key transformations in the enantioselective synthesis:

| Step | Reaction | Reagents/Conditions | Key Outcome | Reference |

| 1 | Heck Coupling | Ethylene gas, Pd catalysis | Formation of 2-vinylpyridine (B74390) intermediate | nih.gov |

| 2 | Cyclization/Amination | NH3, 60°C, 0.65 MPa | One-pot formation of dihydronaphthyridine | nih.gov |

| 3 | Enantioselective Transfer Hydrogenation | Ru-catalyst | Establishment of chiral center (>99.9% ee) | nih.govacs.org |

Synthetic Routes to 1,6-Naphthyridine-5,7-dione and its Conversion to the Diol

The 1,6-naphthyridine-5,7-dione core is a pivotal intermediate in the synthesis of this compound and other functionalized derivatives. acs.org A convenient and efficient method for the synthesis of 1,6-naphthyridine-5,7-diones involves a tandem nitrile hydration/cyclization procedure under mild conditions. acs.org This process starts from 2-cyanoalkyl nicotinic esters. acs.org

Once the 1,6-naphthyridine-5,7-dione is formed, it can be converted to the corresponding diol. While direct reduction methods are plausible, a common strategy involves the activation of the dione (B5365651) to a more reactive intermediate. For instance, treatment with triflic anhydride (B1165640) (Tf2O) converts the dione into a bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflate. acs.org This intermediate can then undergo various nucleophilic substitution reactions. While the direct conversion to the diol from the ditriflate is not explicitly detailed in the provided context, such a transformation is chemically feasible through hydrolysis.

A general pathway to 1,6-Naphthyridine-5,7-dione is outlined below:

| Starting Material | Key Steps | Intermediate/Product | Reagents/Conditions | Yield | Reference |

| 2-Chloronicotinic ester & Nitrile anion | SNAr reaction | 2-Cyanoalkyl nicotinic ester | - | - | acs.org |

| 2-Cyanoalkyl nicotinic ester | Tandem nitrile hydration/cyclization | 1,6-Naphthyridine-5,7-dione | Mild aqueous conditions | - | acs.org |

| 1,6-Naphthyridine-5,7-dione | Ditriflation | 1,6-Naphthyridine-5,7-ditriflate | Triflic anhydride, 2,6-lutidine | - | acs.org |

The conversion of the dione to the diol is a reduction reaction. While specific reagents for the direct reduction of 1,6-naphthyridine-5,7-dione to this compound are not detailed in the provided search results, common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could potentially be employed for this transformation.

Reactivity and Strategic Functionalization of 1,6 Naphthyridine 5,7 Diol Derivatives

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the context of naphthyridines, which are diazanaphthalenes, the reactivity towards electrophiles is generally lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org This deactivation makes direct electrophilic substitution on the naphthyridine core challenging. wikipedia.org

However, the presence of activating groups, such as the hydroxyl groups in 1,6-naphthyridine-5,7-diol, can facilitate these reactions. Activating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org For instance, nitration and bromination of certain naphthyridine derivatives have been reported, with the position of substitution being influenced by the existing substituents. mdpi.com In many cases, to achieve electrophilic substitution, the reaction conditions need to be carefully controlled, often requiring strong Lewis acid catalysts to generate a potent electrophile. wikipedia.orglibretexts.org

The general mechanism for electrophilic aromatic substitution involves two main steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (often called a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.orglibretexts.org

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

This table provides a general overview of common electrophilic aromatic substitution reactions and the typical reagents used to generate the respective electrophiles. libretexts.org

Nucleophilic Substitution and Displacement Strategies

The electron-deficient character of the naphthyridine ring system makes it particularly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reactivity is often exploited to introduce a variety of functional groups onto the heterocyclic scaffold. The presence of good leaving groups, such as halogens, at positions activated by the ring nitrogens facilitates these reactions. For example, chloro-substituted naphthyridines can readily undergo substitution with various nucleophiles. evitachem.com

In the context of this compound derivatives, the hydroxyl groups themselves can act as leaving groups after conversion to a more suitable group, such as a tosylate or triflate. mdpi.com These activated intermediates can then react with a range of nucleophiles, including amines, to introduce new substituents. mdpi.comnih.gov For instance, the displacement of a triflate group with a cyano group has been demonstrated on a naphthyridine core. mdpi.comnih.gov

The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring at a carbon atom bearing a leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by electron-withdrawing groups. The subsequent departure of the leaving group restores the aromaticity of the ring. masterorganicchemistry.com

Oxidation and Reduction Pathways of Naphthyridine Systems

The 1,6-naphthyridine (B1220473) ring system can undergo both oxidation and reduction reactions, offering pathways to a diverse range of derivatives. Oxidation reactions can target both the nitrogen atoms and the carbon framework. The nitrogen atoms in the naphthyridine ring can be oxidized to form N-oxides. mdpi.comacs.org This transformation not only alters the electronic properties of the ring but also provides a handle for further functionalization. For example, N-oxides can facilitate subsequent electrophilic or nucleophilic substitution reactions at specific positions. mdpi.com Oxidation of substituents on the naphthyridine ring is also possible. For instance, methyl groups can be oxidized to aldehydes.

Reduction of the naphthyridine system can lead to partially or fully saturated heterocyclic structures. Catalytic hydrogenation using catalysts like palladium on charcoal or platinum oxide is a common method for reducing the pyridine (B92270) rings. rsc.org Depending on the reaction conditions and the specific naphthyridine isomer, different levels of saturation can be achieved, yielding tetrahydro- or decahydronaphthyridine derivatives. rsc.org These reduced systems have different three-dimensional structures and reactivity profiles compared to their aromatic precursors.

N-Alkylation and Targeted Side-Chain Modification

The nitrogen atoms in the 1,6-naphthyridine ring are nucleophilic and can readily react with alkylating agents. N-alkylation is a common strategy to introduce substituents at the nitrogen atoms, which can significantly impact the biological activity and physical properties of the molecule. mdpi.comnih.gov Alkyl halides are frequently used as alkylating agents in the presence of a base. nih.govnih.gov The resulting N-alkylated naphthyridinium salts can sometimes be isolated, or the reaction can proceed directly to the N-alkylated product. nih.gov

Targeted modification of side chains attached to the 1,6-naphthyridine core is another important strategy for creating diverse derivatives. For example, if a carboxylic acid group is present on the ring, it can be converted to an amide through reaction with an amine. This approach has been used to synthesize a variety of enoxacin (B1671340) analogs with different substituents.

Halogenation and Cyanation Reactions on Naphthyridine Scaffolds

Halogenation is a key transformation in the functionalization of naphthyridine rings, as the introduced halogen atom can serve as a versatile handle for subsequent cross-coupling and nucleophilic substitution reactions. evitachem.com The hydroxyl groups of this compound can be converted to chloro substituents using reagents like phosphorus oxychloride (POCl₃).

Cyanation, the introduction of a cyano (-CN) group, is another valuable functionalization reaction. The cyano group can be introduced onto the naphthyridine scaffold through nucleophilic displacement of a suitable leaving group, such as a triflate or a halide. mdpi.comnih.gov For example, the reaction of a naphthyridine triflate with a cyanide source can yield the corresponding cyano-naphthyridine. mdpi.comnih.gov The cyano group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1,6 Naphthyridine 5,7 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. nih.gov For 1,6-Naphthyridine-5,7-diol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core and the hydroxyl protons. The aromatic region would display signals for H-2, H-3, H-4, and H-8. Their chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be dictated by their electronic environment and their proximity to other protons. chemicalbook.com The two hydroxyl protons at positions 5 and 7 would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms of the naphthyridine ring. The chemical shifts of C-5 and C-7 would be significantly downfield due to the direct attachment of the electronegative oxygen atoms. researchgate.net The remaining carbon signals would be assigned based on established data for the 1,6-naphthyridine (B1220473) skeleton. thieme-connect.de

2D-NMR: To definitively link the proton and carbon signals and confirm the connectivity, several 2D-NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, between H-2, H-3, and H-4 on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of each carbon that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying the quaternary carbons (those without attached protons) and for piecing together the entire molecular skeleton by showing correlations between, for example, the H-4 proton and carbons C-5 and C-4a.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on the parent 1,6-naphthyridine structure and known substituent effects of hydroxyl groups.

| Atom | Predicted ¹H-NMR δ (ppm) | Predicted ¹³C-NMR δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-2 | 8.8 - 9.0 | 150 - 153 | H-2 → C-3, C-4, C-8a |

| C-3 | 7.6 - 7.8 | 122 - 125 | H-3 → C-2, C-4, C-4a |

| C-4 | 8.4 - 8.6 | 135 - 138 | H-4 → C-2, C-3, C-4a, C-5 |

| C-4a | - | 120 - 123 | - |

| C-5 | - | 158 - 162 | - |

| 5-OH | 9.0 - 11.0 (broad) | - | 5-OH → C-5, C-4a |

| C-7 | - | 160 - 164 | - |

| 7-OH | 9.0 - 11.0 (broad) | - | 7-OH → C-7, C-8, C-8a |

| C-8 | 8.6 - 8.8 | 145 - 148 | H-8 → C-7, C-8a |

| C-8a | - | 142 - 145 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique molecular "fingerprint". spectroscopyonline.com For this compound, these complementary techniques would confirm the presence of the hydroxyl and aromatic functionalities. researchgate.net

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of hydrogen-bonded hydroxyl groups. cabidigitallibrary.org The aromatic nature of the molecule would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, it would be highly effective for observing the symmetric stretching modes of the naphthyridine ring system, which might be weak in the IR spectrum. worldscientific.com

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental bands. science.govresearchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Indicates the presence of hydroxyl groups, broadened by hydrogen bonding. |

| 3100-3000 | Aromatic C-H stretch | Confirms the aromatic ring structure. |

| 1620-1580 | C=N stretch | Characteristic of the pyridine (B92270) ring system. |

| 1550-1450 | Aromatic C=C stretch | Multiple bands confirming the fused aromatic rings. |

| 1300-1200 | C-O stretch | Arises from the aryl C-O bond of the hydroxyl groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For an aromatic heterocyclic system like this compound, the spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The hydroxyl groups, acting as powerful electron-donating auxochromes, are expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the parent 1,6-naphthyridine.

Solvatochromism: Studying the UV-Vis absorption spectrum in a range of solvents with varying polarities (solvatochromism) can provide insight into the electronic structure of the molecule. whiterose.ac.ukresearchgate.net A shift in the wavelength of maximum absorption (λmax) with changing solvent polarity indicates a difference in the dipole moment between the ground and excited states. This information is valuable for understanding the molecule's electronic distribution and its interactions with its environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org

For this compound (C₈H₆N₂O₂), the molecular weight is 162.15 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z = 162. The subsequent fragmentation pattern would be characteristic of the structure. Phenolic and hydroxy-heterocyclic compounds often undergo a facile loss of a neutral carbon monoxide (CO) molecule. aip.org Therefore, a prominent fragment ion would be expected at m/z = 134, corresponding to the [M-CO]⁺˙ ion. Further fragmentation could involve the loss of a second CO molecule or the expulsion of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine-containing rings. anu.edu.au

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 162 | [C₈H₆N₂O₂]⁺˙ | Molecular ion (M⁺˙) |

| 134 | [C₇H₆N₂O]⁺˙ | Loss of carbon monoxide [M-CO]⁺˙ |

| 133 | [C₈H₅N₂O₂]⁺ | Loss of a hydrogen radical [M-H]⁺ |

| 106 | [C₆H₆N₂]⁺˙ | Loss of two CO molecules [M-2CO]⁺˙ |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous picture of the molecule's three-dimensional structure in the solid state. This technique is considered the gold standard for structural proof. thieme-connect.de

If suitable crystals of this compound can be grown, X-ray diffraction analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused ring system and the hydroxyl substitutions.

Planarity: Determining whether the naphthyridine ring system is planar. thieme-connect.de

Tautomeric Form: Unambiguously identifying the molecule as the diol form rather than a potential keto-enol tautomer (e.g., a naphthyridinedione), which might exist in equilibrium.

Intermolecular Interactions: Revealing the crystal packing arrangement, particularly the network of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules. This provides crucial insight into the solid-state properties of the compound. researchgate.net

While no published crystal structure for this compound was identified, this technique remains indispensable for absolute structural verification.

Theoretical and Computational Investigations of 1,6 Naphthyridine 5,7 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,6-naphthyridine-5,7-diol at the molecular level.

Density Functional Theory (DFT) and Semi-Empirical Methods (AM1, PM3)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For naphthyridine derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict electronic properties. science.govmmu.ac.uk These calculations are crucial for understanding the behavior of these molecules in various chemical environments. For instance, DFT has been used to study the electronic and optical properties of donor-acceptor molecules based on thiophene, which share structural similarities with functionalized naphthyridines. researchgate.net

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to DFT. mmu.ac.ukencyclopedia.pub While not as accurate as DFT, they are useful for initial geometry optimizations of large molecules and for studying large molecular systems where DFT would be computationally prohibitive. mmu.ac.uk These methods have been successfully applied to a wide range of organic molecules, providing valuable preliminary data for more rigorous computational studies. mmu.ac.ukencyclopedia.pub

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For naphthyridine-based systems, the spatial distribution of the HOMO and LUMO reveals regions of the molecule that are electron-rich and electron-poor, respectively. researchgate.netresearchgate.net This information is vital for predicting how the molecule will interact with other chemical species. The charge distribution across the molecule, which can also be calculated using quantum chemical methods, further elucidates its electrostatic potential and preferred sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Frontier Orbital Energies for a Model Naphthyridine System

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: The values presented are hypothetical for a model system and serve for illustrative purposes. Actual values for this compound would require specific calculations.

Conformational Analysis and Tautomerism Studies in this compound Systems

The three-dimensional structure and the potential for tautomerism are critical aspects of the chemistry of this compound.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the 1,6-naphthyridine (B1220473) framework, the planarity of the fused ring system is a dominant feature. However, substituents at various positions can lead to different stable conformations. Computational methods are used to determine the relative energies of these conformers and identify the most stable structures.

Tautomerism, the interconversion of structural isomers, is particularly relevant for this compound. The presence of hydroxyl groups allows for keto-enol tautomerism, where the diol form can exist in equilibrium with the dione (B5365651) form (1,6-naphthyridine-5,7(6H,8H)-dione). acs.org Quantum chemical calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents. science.gov Spectroscopic techniques, such as NMR, are often used in conjunction with computational studies to confirm the predominant tautomeric form in solution. researchgate.net

Inter- and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the structure, stability, and interactions of this compound. researchgate.net

Intramolecular hydrogen bonding can occur between the hydroxyl groups and the nitrogen atoms within the naphthyridine ring system. These interactions can significantly influence the molecule's conformation and the acidity of the hydroxyl protons.

Computational Prediction of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products.

For instance, the synthesis of substituted 1,6-naphthyridines can be modeled to understand the reaction pathway and optimize conditions. acs.org Calculations of activation energies and reaction enthalpies provide quantitative insights into the feasibility and kinetics of a proposed mechanism. This predictive capability is invaluable for designing new synthetic routes and understanding the reactivity of the naphthyridine core. For example, DFT calculations have been used to study the mechanism of copper-catalyzed azide-alkyne cycloaddition reactions involving naphthyridine-based ligands. researchgate.net

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods can provide a dynamic picture of its structure and interactions.

Molecular dynamics (MD) simulations track the movements of atoms over time, offering insights into the conformational flexibility and solvent interactions of the molecule. acs.org These simulations can reveal how the molecule behaves in a biological environment, for example, when interacting with a protein active site. acs.org While specific MD simulations for this compound are not widely reported in the provided context, the methodology is broadly applicable to this class of compounds. For instance, MD simulations have been used to study the binding of naphthyridine derivatives to biological targets like the human serotonin (B10506) transporter. acs.org

Research Applications and Emerging Areas of Exploration Excluding Clinical/safety

Role as a Privileged Scaffold in Medicinal Chemistry Research Design

The 1,6-naphthyridine (B1220473) framework is a cornerstone in the design of novel therapeutic agents due to its ability to interact with various biological targets. chemimpex.com Researchers have extensively explored its potential in developing enzyme inhibitors and receptor antagonists.

Development of Enzyme Inhibitor Scaffolds

The rigid and planar structure of the 1,6-naphthyridine core makes it an ideal template for designing molecules that can fit into the active sites of enzymes, thereby inhibiting their function. This has been successfully demonstrated in the development of inhibitors for several key enzymes implicated in human diseases.

Monoamine Oxidase B (MAO-B) Inhibitors: Derivatives of the 1,6-naphthyridine scaffold have shown promise as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters. For instance, certain 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgacs.orgnaphthyridine derivatives have exhibited low micromolar potency against MAO-B.

Kinase Inhibitors: The 1,6-naphthyridine motif is a versatile scaffold for developing kinase inhibitors. rsc.org By incorporating different substituents, researchers have designed potent inhibitors of various kinases, including c-Met kinase and dual inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.orgacs.org For example, 1H-imidazo[4,5-h] acs.orgacs.orgnaphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors. rsc.org Furthermore, 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related ureas have demonstrated low nanomolar inhibition of both FGFR and VEGFR. acs.org

HIV-1 Integrase Inhibitors: The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore has been crucial in the development of potent HIV-1 integrase inhibitors. nih.govresearchgate.net These compounds work by inhibiting the strand transfer process catalyzed by the integrase enzyme, which is essential for HIV-1 replication. acs.orgnih.gov The use of a 1,3,4-oxadiazole (B1194373) in conjunction with the 8-hydroxy-1,6-naphthyridine ring system has led to compounds with low nanomolar potency. researchgate.net

| Enzyme Target | 1,6-Naphthyridine Derivative Class | Key Findings | Reference |

|---|---|---|---|

| MAO-B | 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgacs.orgnaphthyridines | Inhibitors with potency in the low micromolar range. | |

| c-Met Kinase | 1H-imidazo[4,5-h] acs.orgacs.orgnaphthyridin-2(3H)-ones | Identified as a new class of potent c-Met kinase inhibitors. | rsc.org |

| FGFR-1/VEGFR-2 | 7-Substituted 3-aryl-1,6-naphthyridine-2,7-diamines and ureas | Low nanomolar dual inhibitors with high selectivity. | acs.org |

| HIV-1 Integrase | 8-hydroxy-(1,6)-naphthyridine-7-carboxamides | Potent inhibitors of the strand transfer reaction. | nih.gov |

| HIV-1 Integrase | 1,3,4-Oxadiazole substituted 8-hydroxy-1,6-naphthyridines | Low nanomolar potency and excellent therapeutic index. | researchgate.net |

Exploration of Receptor Antagonism Mechanisms in Biological Systems

The 1,6-naphthyridine scaffold has also been utilized to develop antagonists for various receptors, playing a crucial role in understanding their signaling pathways and designing drugs to modulate their activity. For instance, derivatives of benzo[h] acs.orgacs.orgnaphthyridine have been synthesized and evaluated as selective antagonists for 5-HT4 receptors. nih.gov Additionally, conformationally constrained analogues based on the perhydro-1,4-ethano-1,5-naphthyridine structure have been designed as potential NK1-receptor antagonists. rsc.org Another example includes a potent and highly selective α2-adrenoceptor antagonist based on an isoquino[2,1-g] acs.orgacs.org-naphthyridine structure.

Coordination Chemistry and Metal Complex Formation with 1,6-Naphthyridine Ligands

The nitrogen atoms within the 1,6-naphthyridine ring system possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. chemimpex.com This property has been extensively exploited in the field of coordination chemistry to create novel metal complexes with interesting structures and potential applications.

Design and Synthesis of Naphthyridine-Based Ligands for Transition Metals (Ag, Au, Ru, Rh, Pd)

Researchers have designed and synthesized a variety of 1,6-naphthyridine-based ligands for coordination with transition metals. For example, 2,2′-bi-1,6-naphthyridine has been used as a spacer ligand to create complexes with cobalt(II), zinc(II), cadmium(II), and copper(I). rsc.org Cyclometalated Ru(II) complexes have been synthesized using a 3-phenylbenzo[b] acs.orgacs.orgnaphthyridine ligand. acs.org Fused pyrido- and quinolino-naphthyridines have also served as ligands for Ru, Rh, and Pd complexes. nih.gov The versatility of the 1,6-naphthyridine scaffold allows for the creation of both mononuclear and dinuclear metal complexes. researchgate.net

Investigation of Metal-Ligand Binding Modes and Complex Stability

The study of how 1,6-naphthyridine ligands bind to metal centers and the stability of the resulting complexes is crucial for understanding their properties and potential applications. In many complexes, the 1,6-naphthyridine ligand acts as a bridging group, coordinating to two metal ions through its two nitrogen atoms. mdpi.com However, the introduction of substituents can influence the coordination mode. The resulting metal complexes can exhibit various geometries, including 2D-planar frameworks and helicoidal chains. rsc.org The stability and reactivity of these complexes are of great interest, particularly in the context of developing new catalysts and functional materials. tandfonline.comnih.gov

| Metal Ion | 1,6-Naphthyridine Ligand | Resulting Complex Structure/Properties | Reference |

|---|---|---|---|

| Co(II), Zn(II), Cd(II) | 2,2′-bi-1,6-naphthyridine | 2D-planar (4,4) frameworks with interpenetration. | rsc.org |

| Cu(I) | 2,2′-bi-1,6-naphthyridine | Formation of a 21-helicoidal chain. | rsc.org |

| Ru(II) | 3-phenylbenzo[b] acs.orgacs.orgnaphthyridine | Cyclometalated complexes with photo- and electrochemical redox behavior. | acs.org |

| Ru, Rh, Pd | 2-(pyridin-2-yl)benzo[b] rsc.orgacs.orgnaphthyridine | Studied for electrochemical behavior. | nih.gov |

Applications in Advanced Materials Science and Organic Electronics

The unique electronic and photophysical properties of 1,6-naphthyridine derivatives have led to their exploration in the development of advanced materials. acs.org Their rigid, planar structure and potential for extended π-conjugation make them suitable candidates for applications in organic electronics. researchgate.net For example, derivatives of 1,5-naphthyridine-2,6-dione have been synthesized and characterized as n-type organic semiconductors for use in organic thin-film transistors (OFETs). rsc.org Furthermore, platinum(II) phosphors incorporating 1,6-naphthyridin-5-yl pyrazolate chelates have been developed for use as non-doped emitters in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the electronic properties of the 1,6-naphthyridine core through chemical modification opens up possibilities for creating a wide range of functional materials for various electronic and optoelectronic devices. mdpi.com

Development of Materials for Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure and π-electron-rich system of naphthyridine derivatives make them attractive candidates for luminescent materials in organic light-emitting diodes (OLEDs). researchgate.netniscpr.res.in These compounds can serve as fluorophores, which are molecules that re-emit light upon excitation. niscpr.res.in The development of high-performance OLEDs is crucial for next-generation display panels and eco-friendly lighting sources. researchgate.net

Theoretical analyses using computational chemistry have been employed to predict the OLED properties of various polyaromatic molecules, including the related 2,2'-bi-1,6-naphthyridine. trdizin.gov.trcumhuriyet.edu.tr Such studies evaluate key OLED parameters like reorganization energies, ionization potentials, and electron affinities to determine the suitability of these materials for specific layers within an OLED device. trdizin.gov.trcumhuriyet.edu.tr

Research into related naphthyridine isomers has provided valuable insights. For instance, a series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers demonstrated high fluorescence, high glass-transition temperatures (65–105 °C), and thermal stability (decomposition at 380–400 °C), all desirable properties for OLED materials. researchgate.net Similarly, studies on pyrrolo[3,2-c] smolecule.commdpi.comnaphthyridin-11(10H)-one derivatives, which possess the 1,6-naphthyridine core, have shown that these compounds exhibit significant fluorescence with high quantum yields, making them promising for OLED applications. niscpr.res.in The introduction of a dihydropyrrole ring into the structure was found to shift absorption and emission to higher wavelengths. niscpr.res.in The electronic nature of substituents also plays a critical role; electron-donating groups like -OCH3 resulted in a red shift, while electron-withdrawing groups like -NO2 caused a blue shift in the emission spectra. niscpr.res.in

| Derivative Family | Key Findings | Potential OLED Relevance | Citation |

| Pyrrolo[3,2-c] smolecule.commdpi.comnaphthyridin-11(10H)-ones | Showed significant fluorescence with quantum yields up to 0.34. Substituents altered emission wavelengths. | Demonstrates the tunability of the 1,6-naphthyridine core for color control in displays. | niscpr.res.in |

| 2,2'-bi-1,6-naphthyridine | Theoretical studies analyzed OLED parameters like reorganization energy and charge transfer rates. | Provides a computational basis for designing and selecting 1,6-naphthyridine derivatives for specific OLED layers. | trdizin.gov.trcumhuriyet.edu.tr |

| Conjugated 1,8-Naphthyridine Oligomers | Exhibited high thermal stability (Td = 380–400 °C) and blue, green, and yellow emission. | High thermal stability is crucial for device longevity and performance under operation. | researchgate.net |

Functional Materials for Electronics and Sensors

The unique electronic properties of the naphthyridine scaffold extend its utility to the broader fields of electronics and sensor technology. nih.gov For example, 1,5-naphthyridine-based polymers have been synthesized for use as new functional materials in electronics. nih.gov The inherent properties of the naphthyridine ring system, when incorporated into polymers, can lead to novel semiconducting materials.

In the realm of sensor technology, naphthyridine derivatives have shown significant promise as chemosensors for detecting various analytes. The nitrogen atoms within the rings can act as binding sites for metal ions, and this interaction can trigger a detectable optical response, such as a change in color or fluorescence. nih.gov For instance, benzo[c]pyrazolo nih.govresearchgate.netnaphthyridine derivatives have been developed as highly selective and sensitive colorimetric and "turn-off" fluorescence sensors for nickel (Ni²⁺) ions in aqueous solutions. nih.gov

Similarly, 1,8-naphthyridine-based fluorescent chemosensors have been designed for the detection of heavy metal ions like mercury (Hg²⁺). rsc.org The diol functionality, such as that in 1,6-naphthyridine-5,7-diol, is particularly relevant for sensor design. In one study, a naphthyridine-boronic acid derivative's sensitivity for mercury was significantly enhanced through cooperative binding with D-fructose, demonstrating how boronic acid-diol complexation can be used to tune sensor properties. researchgate.netrsc.org This highlights the potential of diol-containing naphthyridines to act as versatile platforms for creating sophisticated, multi-analyte sensors.

Investigation of Redox Properties and Antioxidant Mechanisms via Theoretical Studies

Theoretical chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the fundamental electronic properties of molecules like this compound. nih.govnih.gov These studies are crucial for understanding the compound's redox behavior and predicting its potential as an antioxidant. nih.govunec-jeas.com The primary mechanisms by which an antioxidant molecule scavenges free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). unec-jeas.comaraproceedings.com The efficacy of these mechanisms is governed by thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). unec-jeas.comacs.org

A key theoretical study focused specifically on the antioxidant properties of naphthyridine diol derivatives. nih.gov Using DFT calculations, researchers investigated the effects of the core ring structure and substituents on the BDE of the phenolic O-H bond and the molecule's IP. nih.gov The findings revealed two critical structural effects:

Insertion of Nitrogen Atoms : Compared to its carbocyclic analog, naphthalene (B1677914) diol, the presence of nitrogen atoms in the naphthyridine diol ring system was found to dramatically enhance the ionization potential (IP). nih.gov A higher IP suggests greater stability of the antioxidant molecule.

Substituent Effects : The addition of a peripheral disulfide bridge substituent was shown to be highly effective at reducing the O-H Bond Dissociation Enthalpy (BDE). nih.gov A lower BDE facilitates the HAT mechanism, making the compound a more active radical scavenger. unec-jeas.com

This combination of a lowered BDE (increasing activity) and a heightened IP (increasing stability) suggests that appropriately substituted naphthyridine diols could be more active and stable as antioxidants than benchmark compounds like alpha-tocopherol. nih.gov The stereoelectronic effect of the heterocyclic ring leads to a highly delocalized spin distribution in the resulting radical, further contributing to its stability. nih.gov

| Theoretical Parameter | Definition | Influence on Antioxidant Activity | Finding for Naphthyridine Diol | Citation |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with homolytic cleavage of a bond (e.g., O-H). | A lower BDE value indicates a greater ability to donate a hydrogen atom (HAT mechanism), signifying higher activity. | Slightly changed by N-atom insertion but significantly lowered by a peripheral disulfide bridge substituent. | nih.govunec-jeas.com |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule (first step of SET-PT). | A higher IP indicates greater molecular stability and resistance to undesired oxidation. | Dramatically enhanced by the insertion of nitrogen atoms into the ring structure. | nih.gov |

Supramolecular Assembly and Host-Guest Chemistry Involving Naphthyridine Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net The rigid and planar nature of the naphthyridine scaffold, combined with its hydrogen-bonding capabilities, makes it an excellent building block for designing complex supramolecular architectures and host-guest systems. researchgate.netresearchgate.net The this compound isomer is particularly well-suited for this purpose, as its two hydroxyl groups can act as both hydrogen bond donors and acceptors.

Naphthyridine derivatives have been widely used as foundational scaffolds in various supramolecular constructs, including molecular tweezers and highly selective molecular receptors. researchgate.net The ability to form specific, directional hydrogen bonds is key to this function. For example, theoretical studies on 1,5-naphthyridine-2,6-diol have shown that N-H interactions are strong enough to induce proton transfer, leading the molecules to preferentially form a single-layer structure. mdpi.com

This capacity for self-assembly is being explored for the fabrication of advanced materials. rsc.org Hydrogels functionalized with supramolecular motifs can be used for applications like targeted cell capture. rsc.org The principles of host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule, can be applied to create smart, responsive systems. thno.org The dynamic and selective nature of these non-covalent interactions allows for the development of materials that can respond to external stimuli such as pH, temperature, or the presence of specific ions. thno.org The defined geometry and hydrogen-bonding sites of this compound make it a promising candidate for incorporation into such advanced, functional supramolecular systems. nih.gov

Future Research Directions and Perspectives for 1,6 Naphthyridine 5,7 Diol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1,6-naphthyridine (B1220473) core has traditionally been achieved through classical methods such as the Skraup and Friedländer reactions. researchgate.netthieme-connect.demdpi.com However, these methods often require harsh conditions and may not be amenable to the synthesis of highly functionalized derivatives like 1,6-Naphthyridine-5,7-diol. Future research will likely focus on the development of more sustainable and efficient synthetic routes.

Key areas for future investigation include:

Greener Synthetic Pathways: The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. wikipedia.org For this compound, this could involve the use of greener solvents, catalyst-free reactions, or microwave-assisted synthesis to reduce reaction times and energy consumption. vulcanchem.com

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single step. Designing MCRs that lead to the this compound scaffold would be a significant advancement, enabling the efficient generation of diverse derivatives for screening and application studies.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to batch processes. The development of flow-based syntheses for this compound and its precursors could facilitate its larger-scale production for various applications.

Advanced Strategies for Targeted Functionalization and Derivatization

The two hydroxyl groups and the nitrogen atoms in the this compound core provide multiple sites for targeted functionalization, allowing for the fine-tuning of its chemical and physical properties.

Future research in this area should explore:

Selective Functionalization: Developing methods for the selective mono- or di-functionalization of the hydroxyl groups is crucial for creating a diverse range of derivatives. This could involve the use of protecting group strategies or the exploitation of subtle differences in the reactivity of the two hydroxyl groups.

C-H Activation: Direct C-H activation of the naphthyridine core would provide an atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.

Derivatization for Biological Applications: The hydroxyl groups can serve as handles for the attachment of various pharmacophores or targeting moieties to develop new therapeutic agents. For instance, derivatization could be explored to enhance the compound's activity as an inhibitor of specific enzymes or its ability to interact with biological targets. smolecule.com

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of the reactivity and properties of this compound is essential for its rational design and application. The potential for tautomerism in dihydroxy-naphthyridine systems is a key area that warrants in-depth investigation. researchgate.net

Future research should focus on:

Tautomerism Studies: A combination of spectroscopic techniques (e.g., NMR, IR) and computational methods can be employed to elucidate the predominant tautomeric forms of this compound in different environments (solid-state, various solvents). thieme-connect.deresearchgate.net Understanding the tautomeric equilibrium is critical as it can significantly influence the compound's reactivity and biological activity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. worldscientific.com These studies can help in predicting reaction outcomes and designing molecules with desired properties.

Mechanistic Investigations of Reactions: Detailed mechanistic studies of key synthetic and functionalization reactions will enable the optimization of reaction conditions and the development of more efficient and selective transformations.

Exploration of New Research Applications in Chemical Biology and Advanced Materials

The unique structural and electronic properties of the 1,6-naphthyridine scaffold suggest that this compound and its derivatives could find applications in diverse fields.

Potential areas for exploration include:

Chemical Biology: The naphthyridine core is a known pharmacophore in various biologically active compounds. researchgate.net The diol functionality of this compound could be exploited for applications in proteomics research, for example, as a tag for protein modification analysis. smolecule.com Its potential as a scaffold for the development of new enzyme inhibitors or fluorescent probes for biological imaging should also be investigated.

Advanced Materials: The planar, electron-deficient nature of the naphthyridine ring system makes it an attractive building block for organic electronic materials. smolecule.com The hydroxyl groups of this compound could be used to tune the electronic properties and solid-state packing of materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of the nitrogen atoms and hydroxyl groups to coordinate with metal ions also suggests potential applications in the development of novel metal-organic frameworks (MOFs) or sensors. vulcanchem.com

Synergistic Approaches Combining Synthetic Innovation, Theoretical Prediction, and Applied Research

The most rapid and impactful advances in the chemistry of this compound will likely come from a synergistic approach that integrates multiple research disciplines.

A comprehensive research strategy should involve:

Iterative Design-Synthesis-Testing Cycles: Computational modeling can be used to predict the properties of virtual derivatives of this compound. Promising candidates can then be synthesized and their properties evaluated experimentally. The experimental results can, in turn, be used to refine the computational models, creating a powerful feedback loop for accelerated discovery.

Collaboration between Chemists, Biologists, and Materials Scientists: The diverse potential applications of this compound necessitate a collaborative approach. By working together, researchers from different fields can identify the most promising avenues for research and translate fundamental chemical discoveries into practical applications.

Q & A

Basic Research Questions

Q. What established synthetic methods are used to prepare 1,6-Naphthyridine-5,7-diol and its derivatives?

- Answer : Two primary approaches are documented:

- Tandem Nitrile Hydration/Cyclization : This method produces 1,6-naphthyridine-5,7-diones under mild conditions, which are then converted into reactive ditriflate intermediates for further functionalization .

- Microwave-Assisted Synthesis : A microwave-mediated protocol uses N-phenacylpyridinium bromide, aromatic aldehydes, and ammonium acetate in acetic acid, achieving rapid cyclization (2–4 minutes at 130 W) .

- Key Considerations : Purity (>98%) and solvent choice (e.g., ethanol for recrystallization) are critical for isolating high-quality products .

Q. How is spectroscopic characterization performed for this compound derivatives?

- Answer : Common techniques include:

- NMR Spectroscopy : To confirm substitution patterns and hydrogen bonding interactions (e.g., hydroxyl groups at positions 5 and 7).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis.

- X-ray Crystallography : Resolves crystal structures, particularly for intermediates like ditriflates .

- Data Interpretation : Compare spectral data with analogs (e.g., 1,5-naphthyridine derivatives) to identify structural deviations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in this compound synthesis?

- Answer :

- Catalyst Screening : Solid acid carbonaceous materials (C-SO3H) enhance green synthesis by enabling recyclable, aqueous-phase reactions .

- Temperature Control : Microwave irradiation reduces side reactions (e.g., dimerization) compared to conventional heating .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acetic acid facilitates cyclization .

Q. What strategies enhance the reactivity of 1,6-naphthyridine-5,7-ditriflate intermediates?

- Answer :

- One-Pot Difunctionalization : Ditriflates react with nucleophiles (e.g., amines, alcohols) in situ to generate diverse derivatives (e.g., 3-carboxylic acid analogs) .

- Electrophilic Substitution : Chlorine or trifluoromethyl groups at specific positions modulate electronic properties, improving cross-coupling efficiency .

Q. How do structural modifications influence the biological activity of 1,6-naphthyridine derivatives?

- Answer :

- Substitution Patterns : Chlorine at position 2 or 4 enhances antimicrobial activity, while hydroxyl groups at 5 and 7 improve solubility for in vitro assays .

- Core Functionalization : this compound derivatives exhibit antitumor activity via kinase inhibition, as shown in analogs like 4-phenyl-1,6-naphthyridine-5,7-dione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.